molecular formula C20H18O8 B020835 di-p-Toluoyl-L-tartaric acid CAS No. 32634-66-5

di-p-Toluoyl-L-tartaric acid

Cat. No.: B020835
CAS No.: 32634-66-5
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-HZPDHXFCSA-N
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Description

Di-p-Toluoyl-L-tartaric acid is a derivative of tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. This compound is known for its chiral properties and is widely used in various chemical processes, particularly in the resolution of racemic mixtures .

Biochemical Analysis

Biochemical Properties

Di-p-Toluoyl-L-tartaric acid plays a significant role in biochemical reactions, particularly in the resolution of racemic bases to isolate enantiomeric forms. This compound interacts with enzymes, proteins, and other biomolecules through its chiral centers, which facilitate the separation of enantiomers. The interactions between this compound and these biomolecules are primarily based on stereochemical recognition, where the compound’s chiral centers bind selectively to specific enantiomers, allowing for their separation and purification .

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to resolve enantiomers can impact the function of chiral biomolecules within cells, leading to changes in cell signaling and metabolic pathways. For example, the presence of this compound can alter the activity of enzymes involved in metabolic processes, thereby affecting cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, as the compound influences the transcription and translation of specific genes. The stereochemical properties of this compound are crucial for its ability to selectively bind to and modulate the activity of target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a reduction in its effectiveness as a resolving agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively resolve racemic mixtures without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and cellular function. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role as a resolving agent. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, this compound can affect the biosynthesis and degradation of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its function as a resolving agent, as they determine its availability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function, as they ensure that this compound is present in the appropriate cellular environment to interact with target biomolecules. The compound’s subcellular localization can impact its effectiveness as a resolving agent and its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-Toluoyl-L-tartaric acid can be synthesized through the acylation of tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-p-Toluoyl-L-tartaric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Di-p-Toluoyl-D-tartaric acid
  • Di-p-anisoyl-L-tartaric acid
  • Di-p-benzoyl-L-tartaric acid

Comparison: Di-p-Toluoyl-L-tartaric acid is unique due to its specific p-toluoyl groups, which provide distinct steric and electronic properties compared to other derivatives like di-p-anisoyl-L-tartaric acid and di-p-benzoyl-L-tartaric acid. These differences can influence the compound’s effectiveness as a chiral resolving agent and its reactivity in various chemical reactions .

Properties

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBUZBMZCBCAT-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885538
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32634-66-5
Record name (-)-Di-p-toluoyl-L-tartaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32634-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Record name Di-p-toluoyl-L-tartaric acid, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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